molecular formula C8H6O2 B14139250 Bicyclo[4.2.0]octa-1,5-diene-3,4-dione CAS No. 4082-19-3

Bicyclo[4.2.0]octa-1,5-diene-3,4-dione

Cat. No.: B14139250
CAS No.: 4082-19-3
M. Wt: 134.13 g/mol
InChI Key: LUNBFKAUSRFTSM-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,5-diene-3,4-dione is a unique organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1,5-diene-3,4-dione typically involves complex organic reactions. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions often require specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,5-diene-3,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for multiple reactive sites.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield diketone derivatives, while reduction reactions can produce diol compounds.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,5-diene-3,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octa-1,5-diene-3,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing biochemical reactions. Additionally, its reactive sites enable it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octa-1,5-diene-3,4-dione is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its utility in various fields of research highlight its significance.

Properties

CAS No.

4082-19-3

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1,5-diene-3,4-dione

InChI

InChI=1S/C8H6O2/c9-7-3-5-1-2-6(5)4-8(7)10/h3-4H,1-2H2

InChI Key

LUNBFKAUSRFTSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=O)C(=O)C=C21

Origin of Product

United States

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